Cryptosporin - 41744-46-1

Cryptosporin

Catalog Number: EVT-1560784
CAS Number: 41744-46-1
Molecular Formula: C14H12O6
Molecular Weight: 276.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cryptosporin is a natural product found in Streptomyces with data available.
Overview

Cryptosporin is a compound derived from the genus Cryptosporidium, which includes various species of protozoan parasites known to cause gastrointestinal diseases in humans and animals. The primary species of concern include Cryptosporidium parvum and Cryptosporidium hominis. These parasites are transmitted through the fecal-oral route, often via contaminated water, leading to a disease known as cryptosporidiosis. The need for effective detection and treatment methods has driven research into the molecular biology of Cryptosporidium, including the development of diagnostic tools and therapeutic agents.

Source

The research surrounding Cryptosporin primarily stems from studies focused on the biology, genomics, and proteomics of Cryptosporidium. Recent advancements in molecular techniques, such as polymerase chain reaction (PCR) and mass spectrometry, have enhanced our understanding of these parasites and their interactions with hosts .

Classification

Cryptosporidium is classified within the phylum Apicomplexa, which comprises parasitic protozoa. The genus is further divided into several species, with C. parvum and C. hominis being the most studied due to their relevance in human health. Cryptosporin itself can be viewed as a bioactive compound associated with these parasites, particularly in the context of their life cycle and pathogenicity.

Synthesis Analysis

Methods

The synthesis of compounds related to Cryptosporidium often involves complex biochemical processes aimed at understanding their life cycle and developing therapeutic agents. Current methods focus on genomic sequencing and proteomic analyses to identify potential drug targets within the parasite's metabolic pathways .

Technical Details

Techniques such as whole-genome sequencing have been employed to generate comprehensive genetic data for various Cryptosporidium species. This includes using hybrid capture methods to isolate specific DNA sequences from fecal samples, facilitating deeper insights into genetic diversity and pathogenic mechanisms . Furthermore, advanced mass spectrometry techniques like matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) are utilized to analyze protein expression profiles in infected hosts .

Molecular Structure Analysis

Structure

Data

Research has focused on identifying specific proteins and genes that play crucial roles in the life cycle of Cryptosporidium, including those involved in host cell invasion and intracellular replication . These findings contribute to understanding how compounds like Cryptosporin can potentially inhibit or alter these processes.

Chemical Reactions Analysis

Reactions

The chemical reactions involving Cryptosporin are primarily related to its interactions with biological systems. For instance, compounds targeting Cryptosporidium may undergo reactions that inhibit key enzymes or disrupt cellular processes essential for the parasite's survival.

Technical Details

Studies have shown that various compounds can affect different stages of the Cryptosporidium life cycle, including host cell invasion and intracellular replication . The mechanism often involves binding to specific receptors or enzymes critical for these processes.

Mechanism of Action

Process

The mechanism of action for compounds derived from or targeting Cryptosporidium involves several steps:

  1. Inhibition of Host Cell Invasion: Compounds may prevent the parasite from attaching to or penetrating host cells.
  2. Disruption of Intracellular Processes: Once inside host cells, compounds can interfere with the parasite's ability to replicate its DNA or produce necessary proteins.
  3. Induction of Egress: Some compounds may trigger premature egress from host cells, preventing successful replication .

Data

Research utilizing phenotypic assays has demonstrated that various compounds can effectively inhibit different stages of the C. parvum life cycle, providing insight into their potential therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties of Cryptosporin are not well-documented, compounds related to Cryptosporidium typically exhibit characteristics such as solubility in aqueous environments due to their biological nature.

Chemical Properties

Relevant Data or Analyses

Analyses using advanced techniques like liquid chromatography-mass spectrometry (LC-MS) have provided insights into the metabolic profiles associated with Cryptosporidium, revealing potential targets for drug development .

Applications

Scientific Uses

Compounds associated with Cryptosporin have significant applications in both clinical diagnostics and therapeutics:

  • Diagnostics: Molecular techniques such as PCR are employed for rapid detection of Cryptosporidium infections in clinical samples .
  • Therapeutics: Ongoing research aims to develop effective treatments against cryptosporidiosis by targeting specific metabolic pathways within Cryptosporidium, potentially leading to new drug candidates that can alleviate symptoms or eliminate infections .
Taxonomy and Phylogenetic Classification

Historical Taxonomy and Nomenclature Revisions

The taxonomy of Cryptosporidium has undergone significant revisions since its discovery. Ernest Tyzzer first established the genus in 1907, describing C. muris from gastric glands of laboratory mice, followed by C. parvum in 1912 from the same host but differing in infection site and oocyst morphology [1] [9]. Early classifications relied on host occurrence and morphological traits, leading to a proliferation of species names (e.g., C. agni in sheep, C. anserinum in geese). Cross-transmission studies in the mid-20th century revealed that many "species" were host-generalist variants of C. parvum, prompting synonymization [1] [8]. Molecular tools (e.g., SSU rRNA sequencing) later resolved ambiguities, establishing that oocyst morphology, host specificity, and genetic divergence must align for species validation. This led to the recognition of 13 species by 2004, including C. hominis (human-adapted) and C. andersoni (cattle-adapted) [1]. Key revisions include:

  • 1955: Description of C. meleagridis from turkeys, surviving reclassification due to biological distinctness [1].
  • 2000s: Splitting of C. parvum into multiple species (C. hominis, C. canis, C. felis) using multi-locus genetic data [5] [7].
  • 2023: Proposal of C. mortiferum (formerly "chipmunk genotype I") based on genetic divergence and lethal pathogenicity in Eurasian red squirrels [10].

Table 1: Key Nomenclature Revisions in Cryptosporidium Taxonomy

Original DesignationRevised ClassificationBasis for Revision
C. parvum "human genotype"C. hominis (2002)Genetic divergence, host specificity [1]
C. parvum "bovine genotype"C. parvum sensu strictoMaintained as zoonotic species [5]
C. muris "cattle variant"C. andersoni (2000)Morphometry, site specificity (abomasum) [9]
"Chipmunk genotype I"C. mortiferum (2023)Multi-locus phylogeny, host pathology [10]

1.2 Cryptosporidium Species Complex: Human-Pathogenic Variants

Human cryptosporidiosis is primarily caused by C. hominis and C. parvum, accounting for >90% of infections globally [4] [5]. C. hominis is largely anthroponotic, while C. parvum exhibits zoonotic transmission from livestock. Minor human-pathogenic species include:

  • C. meleagridis: Avian-origin species responsible for 1–5% of human cases, with evidence of anthroponotic transmission [1] [6].
  • C. felis and C. canis: Species typically infecting cats and dogs, respectively, but causing opportunistic infections in immunocompromised humans [4] [7].
  • C. ubiquitum and C. cuniculus: Emerging species linked to waterborne outbreaks, with reservoirs in ruminants (C. ubiquitum) and rabbits (C. cuniculus) [6].

Genetic subtyping reveals strain-specific virulence factors. For example, C. hominis subtype IbA10G2 predominates in human outbreaks, while C. parvum subtype IIaA15G2R1 is associated with zoonotic cattle-to-human transmission [5]. C. mortiferum (chipmunk genotype I) causes severe colitis in Eurasian red squirrels but mild infection in invasive gray squirrels, highlighting host-specific pathogenicity [10].

Table 2: Major Human-Pathogenic Cryptosporidium Species and Genotypes

Species/GenotypePrimary Host(s)Human Infection RiskGenetic Markers (gp60 Subtypes)
C. hominisHumansHigh (anthroponotic)Ia–Ie (e.g., IbA10G2) [5]
C. parvumCattle, ruminantsHigh (zoonotic)IIa–IIc (e.g., IIaA15G2R1) [5]
C. meleagridisBirdsModerateIIIa–IIIe [6]
C. mortiferumSquirrelsLow (sporadic)Chipmunk I [10]
C. felisCatsLow (opportunistic)XIXa [4]

Phylogenetic Relationships Within Apicomplexa

Cryptosporidium belongs to the phylum Apicomplexa but occupies a basal position divergent from coccidian relatives (Toxoplasma, Eimeria). Early SSU rRNA analyses challenged its classification, showing greater genetic distance from other Apicomplexa than expected [3] [9]. Multi-locus phylogenies (HSP70, actin, COWP) confirm:

  • Basal Clade Divergence: Cryptosporidium forms two primary clades: gastric-infecting species (C. muris, C. andersoni, C. serpentis) and intestinal species (C. parvum, C. hominis, C. meleagridis) [7] [8].
  • Gregarine Affinity: Phylogenomic analyses place Cryptosporidium sister to gregarine protozoa, sharing traits like monoxenous life cycles and extracellular development [9].
  • Genetic Distance: C. parvum and C. hominis share 95–97% HSP70 sequence similarity but exhibit 3–5% divergence from gastric species, supporting speciation events >10 MYA [7].

Table 3: Phylogenetic Markers Used in Cryptosporidium Classification

Genetic MarkerFunctionResolution LevelKey Findings
SSU rRNARibosomal subunitSpecies/genotypeDivides gastric/intestinal clades [3]
HSP70Heat shock proteinSpecies/subtypeConfirms 8 distinct C. parvum genotypes [7]
gp60GlycoproteinSubtype (transmission routes)Identifies zoonotic vs. anthroponotic strains [5]
COWPOocyst wall proteinSpeciesDiscriminates C. hominis/C. parvum [6]

Host-Specific Adaptations and Speciation

Host adaptation in Cryptosporidium arises from co-evolutionary dynamics and selective pressures:

  • Host-Parasite Co-evolution: Closely related hosts harbor phylogenetically similar Cryptosporidium species. Rodent-adapted species (C. wrairi, C. tyzzeri) cluster together, while primate-adapted species (C. hominis, C. cuniculus) form a sister clade [8]. C. mortiferum exemplifies recent host jumping: introduced to Europe via invasive gray squirrels, it now infects native red squirrels with high virulence, suggesting ongoing adaptation [10].
  • Host Restriction Mechanisms: Molecular determinants include:
  • Receptor Specificity: C. parvum gp40/15 binds human intestinal mucins differently than C. hominis, influencing tropism [8].
  • Immune Evasion: C. hominis exhibits enhanced resistance to human defensins compared to avian-adapted species [6].
  • Genetic Bottlenecks: Host shifts reduce genetic diversity. C. cuniculus and C. meleagridis show Tajima's D deviations, indicating population expansion after zoonotic transfer to humans [6].

Cryptosporidium speciation thus involves:

  • Host Jumping: Generalist species (e.g., C. parvum) infect new hosts.
  • Adaptive Divergence: Selection favors mutations enhancing fitness in specific hosts (e.g., C. hominis losing zoonotic capacity).
  • Reproductive Isolation: Reduced gene flow between host-adapted populations, fixing genetic differences [8] [10].

Compound Names in Article:

  • Cryptosporidium muris
  • Cryptosporidium parvum
  • Cryptosporidium hominis
  • Cryptosporidium andersoni
  • Cryptosporidium meleagridis
  • Cryptosporidium felis
  • Cryptosporidium canis
  • Cryptosporidium ubiquitum
  • Cryptosporidium cuniculus
  • Cryptosporidium mortiferum
  • Cryptosporidium tyzzeri
  • Cryptosporidium wrairi
  • Cryptosporidium serpentis

Properties

CAS Number

41744-46-1

Product Name

Cryptosporin

IUPAC Name

(2R,3R,4R)-3,4,9-trihydroxy-2-methyl-3,4-dihydro-2H-benzo[g]chromene-5,10-dione

Molecular Formula

C14H12O6

Molecular Weight

276.24 g/mol

InChI

InChI=1S/C14H12O6/c1-5-10(16)12(18)9-11(17)6-3-2-4-7(15)8(6)13(19)14(9)20-5/h2-5,10,12,15-16,18H,1H3/t5-,10+,12-/m1/s1

InChI Key

PGPJQBHUTOGXTA-NIPJOMRPSA-N

SMILES

CC1C(C(C2=C(O1)C(=O)C3=C(C2=O)C=CC=C3O)O)O

Synonyms

cryptosporin

Canonical SMILES

CC1C(C(C2=C(O1)C(=O)C3=C(C2=O)C=CC=C3O)O)O

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H](C2=C(O1)C(=O)C3=C(C2=O)C=CC=C3O)O)O

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